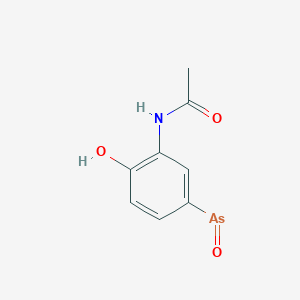
1-(3-Deoxy-5-O-trityl-beta-D-threo-pentofuranosyl)thymine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Deoxy-5-O-trityl-beta-D-threo-pentofuranosyl)thymine: is a synthetic nucleoside analog. It is structurally related to thymidine, a naturally occurring nucleoside. This compound is characterized by the presence of a trityl group at the 5’-position and a deoxy modification at the 3’-position of the pentofuranosyl ring. These modifications make it a valuable intermediate in the synthesis of various nucleoside analogs used in medicinal chemistry and biochemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Deoxy-5-O-trityl-beta-D-threo-pentofuranosyl)thymine typically involves the protection of the hydroxyl groups of thymidine, followed by selective deoxygenation and tritylation. One common method involves the reaction of 5’-O-trityl-2’,3’-thymidinene with hypobromous acid to yield 2,2’-anhydro-5-bromo-1-(3’-bromo-3’-deoxy-5’-O-trityl-beta-D-arabinofuranosyl)-6-hydroxy-5,6-dihydrothymine . This intermediate can then be converted into the desired compound through deoxygenation and deprotection steps.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis equipment and optimized reaction conditions to ensure high yield and purity. The use of protective groups and selective deoxygenation steps are crucial in the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Deoxy-5-O-trityl-beta-D-threo-pentofuranosyl)thymine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups at specific positions.
Reduction: Reduction reactions can be used to modify the pentofuranosyl ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the 3’-position.
Common Reagents and Conditions:
Oxidation: Reagents such as hypobromous acid are used for selective oxidation.
Reduction: Phosphine reagents like triphenylphosphine are used for deoxygenation.
Substitution: Nucleophilic reagents are used under mild conditions to achieve selective substitution.
Major Products Formed: The major products formed from these reactions include various protected and deprotected nucleoside analogs, which are valuable intermediates in the synthesis of antiviral and anticancer agents.
Wissenschaftliche Forschungsanwendungen
1-(3-Deoxy-5-O-trityl-beta-D-threo-pentofuranosyl)thymine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of modified nucleosides and nucleotides.
Biology: The compound is used in studies involving DNA synthesis and repair mechanisms.
Medicine: It serves as a precursor in the development of antiviral and anticancer drugs.
Industry: The compound is used in the large-scale synthesis of nucleoside analogs for pharmaceutical applications.
Wirkmechanismus
The mechanism of action of 1-(3-Deoxy-5-O-trityl-beta-D-threo-pentofuranosyl)thymine involves its incorporation into DNA or RNA chains during nucleic acid synthesis. The presence of the trityl group and deoxy modification can interfere with the normal function of nucleic acids, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases .
Vergleich Mit ähnlichen Verbindungen
1-(3-beta-Azido-2,3-dideoxy-5-O-trityl-beta-D-threopenta-furanosyl)thymine: This compound has an azido group at the 3’-position, making it a potent antiviral agent.
2,3’-Anhydro-1-(2-deoxy-5-O-trityl-beta-D-threo-pentofuranosyl)thymine: This compound has an anhydro modification, which affects its chemical reactivity.
Uniqueness: 1-(3-Deoxy-5-O-trityl-beta-D-threo-pentofuranosyl)thymine is unique due to its specific deoxy and trityl modifications, which confer distinct chemical properties and biological activities. These modifications make it a valuable tool in the synthesis of nucleoside analogs and in the study of nucleic acid-related processes.
Eigenschaften
CAS-Nummer |
122857-57-2 |
|---|---|
Molekularformel |
C29H28N2O5 |
Molekulargewicht |
484.5 g/mol |
IUPAC-Name |
1-[(2R,3S,5S)-3-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C29H28N2O5/c1-20-18-31(28(34)30-26(20)33)27-25(32)17-24(36-27)19-35-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-25,27,32H,17,19H2,1H3,(H,30,33,34)/t24-,25-,27+/m0/s1 |
InChI-Schlüssel |
XYMZBTFKUMWINB-OHSXHVKISA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H](C[C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


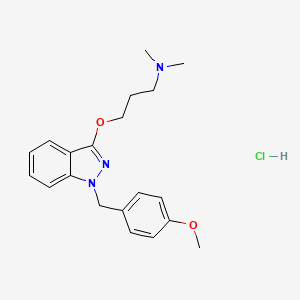

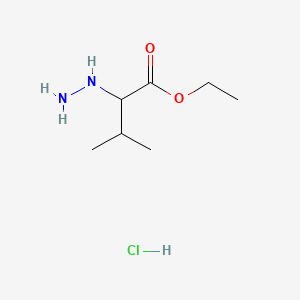
![N-Acetyl glutamate de L-lysine [French]](/img/structure/B12809427.png)

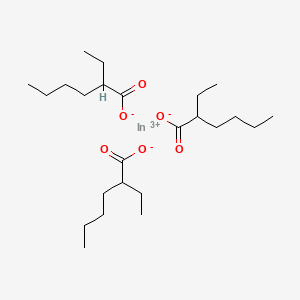
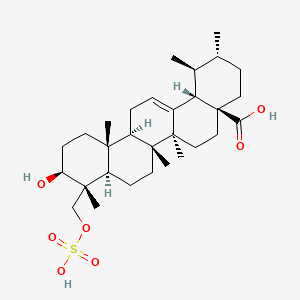
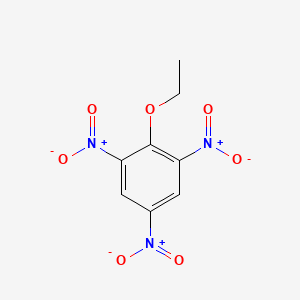


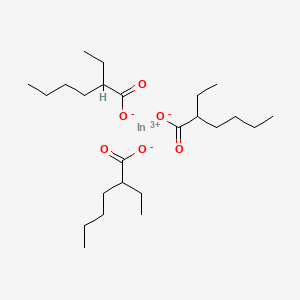
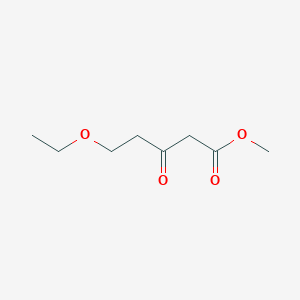
![4-N-propan-2-yl-1-N-[4-(propan-2-ylamino)phenyl]benzene-1,4-diamine](/img/structure/B12809492.png)
